molecular formula C16H14ClN B2455682 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile CAS No. 1215728-06-5

2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile

Cat. No. B2455682
CAS RN: 1215728-06-5
M. Wt: 255.75
InChI Key: ZKBDNCZSVPTRRB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitrile group is polar and reactive, often participating in addition and substitution reactions. The phenyl groups could be involved in electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s designed to be a drug, it would interact with specific biological targets to exert its effects. Without specific information on its intended use or biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include further studies to understand its properties, improve its synthesis, explore its potential uses, and assess its safety and environmental impact .

properties

IUPAC Name

2-(2-chlorophenyl)-2-methyl-3-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN/c1-16(12-18,11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBDNCZSVPTRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile

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